Quantified Synthetic Yield: Conversion of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole to 5-Hydrazino Derivative
The target compound achieves a ~91% yield in a nucleophilic substitution reaction with hydrazine hydrate to form 5-hydrazino-1,3-dimethyl-4-nitropyrazole. In the same experimental report, the isomeric compound 1,5-dimethyl-3,4-dinitropyrazole undergoes substitution under identical conditions, but with the hydrazine attacking at the C3 position to yield 3-hydrazino-1,5-dimethyl-4-nitropyrazole [1]. This direct head-to-head comparison demonstrates that the target compound's unique substitution pattern enables high-yield, C5-specific hydrazination, whereas the regioisomer yields a C3-substituted product with altered regiochemistry [1].
| Evidence Dimension | Synthetic Yield and Regiochemistry of Hydrazine Substitution |
|---|---|
| Target Compound Data | ~91% yield to 5-hydrazino-1,3-dimethyl-4-nitropyrazole |
| Comparator Or Baseline | 1,5-dimethyl-3,4-dinitropyrazole yields 3-hydrazino derivative (yield not specified in excerpt) |
| Quantified Difference | Target compound achieves ~91% conversion; comparator yields a different regioisomer (C3 vs. C5 substitution) |
| Conditions | Boiling in isopropyl alcohol |
Why This Matters
High-yield, regioselective conversion validates the target compound as a reliable starting material for constructing C5-hydrazino scaffolds, while the comparator's divergent regiochemistry confirms that substitution pattern, not merely compound class, governs reaction outcome.
- [1] Baryshnenkova, L. I.; Perevalov, V. P.; Polyakov, et al. Synthesis of 3- and 5-hydrazino-1-methyl-4-nitropyrazoles. Chemistry of Heterocyclic Compounds, 1997, 33(9), 1113. View Source
